



Application Notes & Protocols for the HPLC Analysis of Esomeprazole Sodium

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Compound of Interest		
Compound Name:	Esomeprazole Sodium	
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These application notes provide a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Esomeprazole Sodium** in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. It is the S-isomer of omeprazole.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of **esomeprazole sodium** in pharmaceutical products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3] This document outlines a developed and validated RP-HPLC method for the assay of **Esomeprazole Sodium**, adhering to the guidelines of the International Conference on Harmonisation (ICH).[1][2]

HPLC Method Development and Chromatographic Conditions

A simple, sensitive, and accurate RP-HPLC method was developed for the estimation of **Esomeprazole Sodium**.[1] The chromatographic separation is achieved based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a mixture of a polar organic solvent and an aqueous buffer.



The following table summarizes the optimized chromatographic conditions for the analysis of **Esomeprazole Sodium**.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition 1	Condition 2	Condition 3
Column	C8, 250 x 4.6mm, 5μm[1][4][5]	C18, 150mm × 4.6mm, 5.0µm[6]	Zorbax SB C18, 250 × 4.6 mm, 5 μm[2]
Mobile Phase	Acetonitrile and Phosphate Buffer (58:42 v/v), pH 7.6[1] [4][5]	Acetonitrile, Water, and Phosphate Buffer (500:150:350 v/v), pH 7.3[6]	Acetonitrile and Phosphate Buffer (60:40 v/v), pH 6.8[2]
Flow Rate	1.5 ml/min[1][4][5]	0.8 mL/min[6]	1.0 ml/min[2]
Injection Volume	20 μL[1][4][5]	Not Specified	Not Specified
Detection Wavelength	280 nm[1][4][5]	302 nm[6]	280 nm[2]
Column Temperature	Ambient	25 °C[3]	Ambient
Retention Time	Approximately 2.93 min[1][4]	Approximately 5.0 min[6]	Approximately 3.2 min[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Solutions

3.1.1. Phosphate Buffer Preparation (pH 7.6)

- Weigh 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate.[1]
- Dissolve in 300 mL of HPLC grade water.



- Dilute to 1000 mL with water and mix well.
- Take 250 mL of this solution and dilute it to 1000 mL with water.
- Adjust the pH to 7.6 with phosphoric acid.[1]

3.1.2. Mobile Phase Preparation

- Prepare the desired mobile phase by mixing the organic solvent (Acetonitrile) and the prepared phosphate buffer in the specified ratio (e.g., 58:42 v/v).[1]
- Degas the mobile phase using a suitable method like sonication or vacuum filtration.
- 3.1.3. Standard Stock Solution Preparation
- Accurately weigh about 40 mg of Esomeprazole working standard.
- Transfer it into a 200 ml volumetric flask.
- Add 70 ml of the mobile phase (diluent) and sonicate to dissolve.
- Dilute to the mark with the diluent.
- Filter the solution through a 0.45 μm filter.[2]
- 3.1.4. Sample Solution Preparation (for Injection Formulation)
- Reconstitute each of the 10 injection vials with 5mL of 0.9% w/v sodium chloride solution and mix.[1]
- Pool the solutions and pipette 10 mL into a 25mL volumetric flask.
- Add 5mL of a solution prepared by mixing 11 mL of 0.25 M tribasic sodium phosphate with
 22 mL of 0.5 M dibasic sodium phosphate and diluting to 100 mL with water.[1]
- Make up the volume with water.
- Transfer 10mL of this solution into a 50mL volumetric flask and dilute to the mark with water.
 [1]



System Suitability Testing

Before sample analysis, the chromatographic system must be evaluated for its suitability.

- Inject the standard solution five times into the HPLC system.
- The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.[2]

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

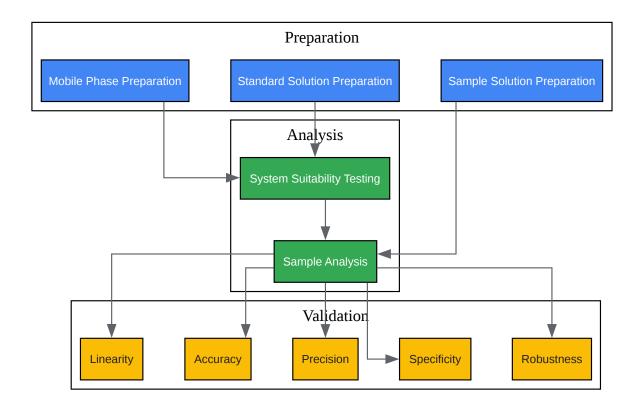
Table 2: Summary of Validation Parameters

Parameter	Specification	Result
Linearity	Correlation coefficient (r²) should be close to 1.	r ² = 0.999[1][4]
Accuracy (% Recovery)	Within 98-102%	99.08% - 101.52%[1][4]
Precision (%RSD)	Not more than 2.0%	< 2.0%[2]
Specificity	No interference from excipients or degradation products.	No interference observed.[2]
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	0.003 μg/ml[6]
Limit of Quantitation (LOQ)	Signal-to-noise ratio of 10:1	0.009 μg/ml[6]
Robustness	Insensitive to small, deliberate variations in method parameters.	Method found to be robust.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC method development and validation process.

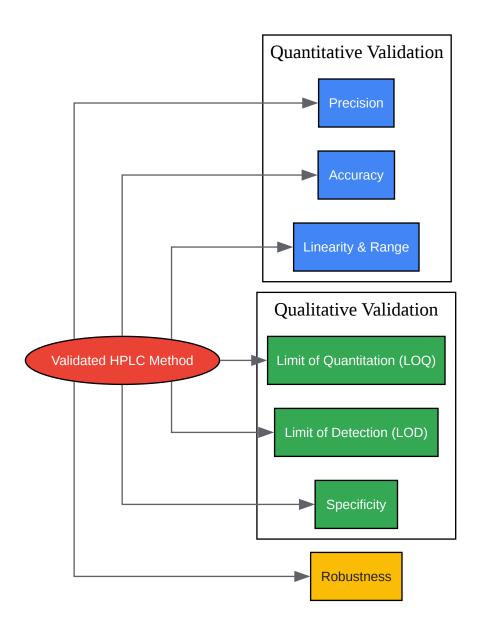




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Caption: Experimental Workflow for HPLC Analysis of Esomeprazole Sodium.





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Caption: Logical Relationship of HPLC Method Validation Parameters.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of **Esomeprazole Sodium** in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.[1][3]



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